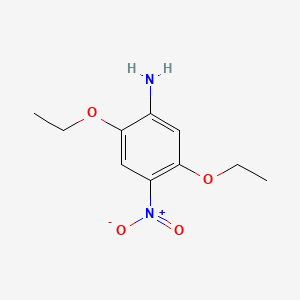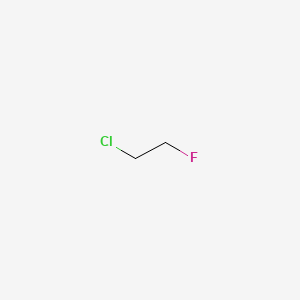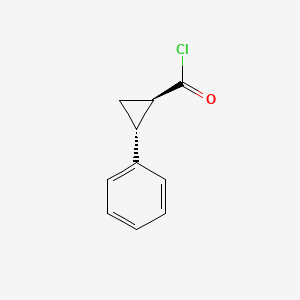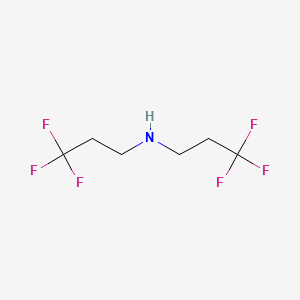
Fluorocyclohexane
Vue d'ensemble
Description
Fluorocyclohexane is a compound that exhibits interesting conformational properties due to the presence of fluorine atoms. The studies on fluorocyclohexane and its derivatives have revealed insights into the molecular structure, synthesis, and physical and chemical properties of this class of compounds. The presence of fluorine imparts unique characteristics to cyclohexane, influencing its conformational dynamics and reactivity .
Synthesis Analysis
The synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a high-energy stereoisomer, involves a 12-step protocol. This molecule adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms. The synthesis demonstrates the properties that accompany the placement of axial fluorines on a cyclohexane ring . Additionally, concise and general synthesis protocols have been reported for generating mono-, di-, and tri-alkylated cyclohexanes with a single fluorine located on the remaining carbons of the ring, which are important for supramolecular assembly .
Molecular Structure Analysis
The molecular structures of fluorocyclohexane conformers have been investigated using various methods, including gas electron diffraction, dynamic nuclear magnetic resonance, and quantum chemical calculations. These studies have shown that fluorocyclohexane exists as a mixture of axial and equatorial conformers, with the axial conformer being slightly more stable . The equilibrium structures of fluorocyclohexane isomers have been determined with high accuracy, revealing subtle substituent effects when compared to the cyclohexane prototype .
Chemical Reactions Analysis
The reactivity of fluorocyclohexane has been explored in various contexts. For instance, in (4-methylcyclohexylidene) fluoromethane, non-adiabatic molecular dynamics simulations have shown that H-abstraction is more efficient than cis-trans isomerization after light irradiation, indicating a preference for dissociation of atomic hydrogen . Additionally, the synthesis and applications of fluorocyclopropanes, which share some structural features with fluorocyclohexanes, have been reviewed, highlighting the progress in the synthesis of these compounds using asymmetric methods .
Physical and Chemical Properties Analysis
The conformational free energies of fluorinated substituents in cyclohexane have been determined using dynamic 19F NMR spectroscopy. The study provided high precision determination of equilibrium constants and corresponding thermodynamic parameters for various fluorinated substituents . Furthermore, the effect of fluorine atom substitution on molecular shape has been evaluated in the context of regiospecifically fluorinated polycyclic aromatic hydrocarbons, showing that fluorine can cause deviations from planarity and influence the stacking interactions in solid-state structures .
Applications De Recherche Scientifique
Field
Chemistry, specifically stereochemistry and fluorine chemistry .
Application
The synthesis of a stereoisomer of 1,2,3,4,5,6-hexafluorocyclohexane, a molecule with one fluorine and one hydrogen on each carbon of a six-membered ring .
Method
Chemists devised a five-step strategy that combines known fluorination, oxidation, and deoxyfluorination steps. Starting with benzene, the reaction selectively places one fluorine on each carbon atom in the ring, ending up with a single isomer out of the nine possible stereoisomers of 1,2,3,4,5,6-hexafluorocyclohexane .
Results
The team characterized the white crystalline solid by multinuclear magnetic resonance spectroscopy and X-ray crystallography . This synthesis opens up further possibilities to probe the stereoelectronic effects of fluorine atoms on the molecular structure and function of cyclohexanes .
Potential Applications in Material Science
Field
Application
The synthesis of Fluorocyclohexane could open the way to the design of new pharmaceuticals and materials, including selectively fluorinated sugars .
Method
The method would likely involve the incorporation of Fluorocyclohexane into larger molecular structures, taking advantage of the unique properties of the Fluorocyclohexane molecule .
Results
While specific results are not available, the potential for new materials and pharmaceuticals is significant .
Conformational Analysis
Field
Application
Fluorocyclohexane is used to study the small structural and energetic effects caused by axial/equatorial substituents in the canonical cyclohexane chair .
Method
This involves analyzing the axial and equatorial conformers of fluorocyclohexane .
Results
The results of this analysis can provide insights into the conformational energies between the axial and equatorial conformers .
Nonstick Coatings and Water-Repelling Fabrics
Field
Application
Given the growing number of applications for perfluorocarbons in everyday use as nonstick coatings and water-repelling fabrics, these new partially fluorinated hydrocarbons may offer similarly exciting applications .
Method
This would likely involve the development of new materials incorporating Fluorocyclohexane .
Results
While specific results are not available, the potential for new materials is significant .
Fluorocyclohexane in Organic Synthesis
Field
Application
Fluorocyclohexane is prepared by the reaction of cyclohexanol with hydrogen fluoride . This synthesis method could be used in various organic synthesis applications .
Method
The method involves the reaction of cyclohexanol with hydrogen fluoride .
Results
The result is the production of Fluorocyclohexane .
Ionic Polymer Membranes
Field
Application
Given the growing number of applications for perfluorocarbons in everyday use as nonstick coatings, water-repelling fabrics, and ionic polymer membranes, these new partially fluorinated hydrocarbons may offer similarly exciting applications .
Method
This would likely involve the development of new materials incorporating Fluorocyclohexane .
Results
While specific results are not available, the potential for new materials is significant .
Safety And Hazards
Orientations Futures
The synthesis of Fluorocyclohexane and its derivatives could open the way to the design of new pharmaceuticals and materials, including selectively fluorinated sugars . The development of synthetic strategies for Fluorocyclohexane and its derivatives may offer exciting applications in various fields .
Propriétés
IUPAC Name |
fluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGVVAHHOUMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059907 | |
| Record name | Cyclohexane, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorocyclohexane | |
CAS RN |
372-46-3 | |
| Record name | Fluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




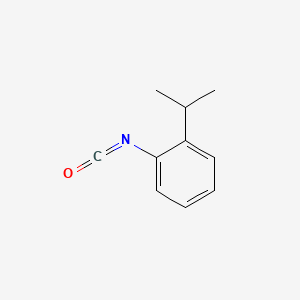

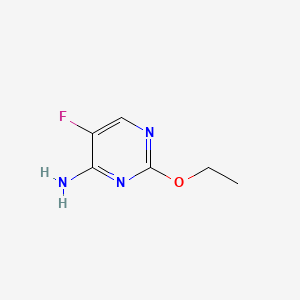
![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)
